2-Propenoic acid, 3-(4-bromo-5-methyl-2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of acrylic acid and contains a bromine atom and a methyl group on a thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative of thiophene with an appropriate halide under palladium catalysis. The reaction conditions typically include a palladium catalyst, a base, and a suitable solvent.
Halogenation and Methylation: Starting from thiophene, the compound can be synthesized through sequential halogenation and methylation reactions. Bromination followed by methylation using methylating agents like methyl iodide can yield the desired product.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the bromine atom to a hydrogen atom, resulting in different structural isomers.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and aprotic solvents like dimethylformamide (DMF) are typically employed.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Thioethers and alkanes.
Substitution: Various substituted thiophenes.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe in biological assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
3-(5-Methyl-2-thienyl)acrylic acid: Lacks the bromine atom.
3-(4-bromo-2-thienyl)acrylic acid: Different position of the bromine atom on the thiophene ring.
3-(4-bromo-5-ethyl-2-thienyl)acrylic acid: Contains an ethyl group instead of a methyl group.
Properties
CAS No. |
832694-74-3 |
---|---|
Molecular Formula |
C8H7BrO2S |
Molecular Weight |
247.11 g/mol |
IUPAC Name |
3-(4-bromo-5-methylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7BrO2S/c1-5-7(9)4-6(12-5)2-3-8(10)11/h2-4H,1H3,(H,10,11) |
InChI Key |
ZCCQGDHNYHXCSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C=CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.